molecular formula C3H8BrFSi B14638178 Bromomethyldimethylfluorosilane CAS No. 54417-70-8

Bromomethyldimethylfluorosilane

Cat. No.: B14638178
CAS No.: 54417-70-8
M. Wt: 171.08 g/mol
InChI Key: XWZKRGDUUWNWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethyldimethylfluorosilane (C₃H₇BrFSi) is a brominated organosilicon compound featuring a methyl group, a fluorine atom, and a bromine substituent bonded to a silicon center. This compound’s reactivity is likely influenced by the electronegativity of fluorine and the leaving-group propensity of bromine, making it a candidate for silicon-based coupling reactions or polymer functionalization .

Properties

CAS No.

54417-70-8

Molecular Formula

C3H8BrFSi

Molecular Weight

171.08 g/mol

IUPAC Name

bromomethyl-fluoro-dimethylsilane

InChI

InChI=1S/C3H8BrFSi/c1-6(2,5)3-4/h3H2,1-2H3

InChI Key

XWZKRGDUUWNWCJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethyldimethylfluorosilane can be synthesized through the reaction of (acyloxymethyl)dimethylethoxysilanes with acetyl bromide. In this reaction, the acyloxy group is replaced by a bromine atom, resulting in the formation of this compound . Another method involves heating (acyloxymethyl)dimethylfluorosilane with perfluoropropylene oxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments is crucial to maintain the integrity of the compound during production.

Chemical Reactions Analysis

Types of Reactions: Bromomethyldimethylfluorosilane undergoes various chemical reactions, including substitution reactions. For instance, it can react with carboxylic acid fluorides and perfluoropropylene oxide, leading to the formation of different fluorosilane derivatives .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acetyl bromide and perfluoropropylene oxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed:

Mechanism of Action

The mechanism of action of bromomethyldimethylfluorosilane involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo substitution reactions, leading to the formation of various derivatives. These derivatives can interact with different biological and chemical systems, resulting in diverse effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Bromomethyldimethylfluorosilane with two structurally related silanes:

Property This compound (4-Bromophenyl)trimethylsilane (3-Bromophenyl)trimethylsilane
Molecular Formula C₃H₇BrFSi C₉H₁₃BrSi C₉H₁₃BrSi
Molecular Weight (g/mol) 185.03 229.28 229.28
CAS Number Not reported 4551-15-5 17878-47-6
Substituents -CH₃, -F, -Br -C₆H₄Br (para), -CH₃ -C₆H₄Br (meta), -CH₃
Key Applications Hypothesized: Polymer chemistry, surface modification Research reagent, organic synthesis intermediates Organic synthesis, cross-coupling reactions
Regulatory Status Not classified Non-hazardous per EC 1272/2008 No explicit hazard classification

Key Differences and Implications

The para- vs. meta-bromine positions in phenyl-substituted silanes influence steric and electronic properties.

Synthetic Utility :

  • (4-Bromophenyl)trimethylsilane is widely used in aryl cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging bromine as a leaving group. This compound’s bromine could similarly participate in alkylation or silylation reactions, but its fluorine may introduce unique reactivity patterns, such as resistance to hydrolysis compared to chloro- or bromo-silanes .

Stability and Handling :

  • Phenyl-substituted silanes are generally stable under inert conditions due to aromatic ring stabilization. This compound’s aliphatic structure may render it more prone to hydrolysis, necessitating anhydrous handling.

Research Findings and Limitations

  • Gaps in Data : Direct experimental data on this compound’s physicochemical properties (e.g., melting point, solubility) are absent in publicly available literature. Extrapolations are based on analogues like (3-bromophenyl)trimethylsilane, which has a documented melting point of 28–30°C .
  • Toxicity Profile: While (4-bromophenyl)trimethylsilane is classified as non-hazardous, this compound’s toxicity remains unstudied. Fluorinated silanes may pose unique environmental risks due to fluorine’s persistence .

Q & A

Q. How can researchers optimize the synthesis of bromomethyldimethylfluorosilane to ensure reproducibility?

To optimize synthesis, focus on reaction parameters such as temperature, solvent polarity, and catalyst loading. For instance, Ni and Hu (2014) demonstrated that controlled addition of fluorinating agents in anhydrous conditions reduces side-product formation . Use techniques like <sup>19</sup>F NMR to monitor reaction progress and GC-MS to verify purity. Ensure reproducibility by documenting stoichiometric ratios and reaction times rigorously, and cross-validate results with independent replicates.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Key protocols include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., hydrogen fluoride) .
  • Storage : Keep in moisture-free, airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
  • Spill Management : Neutralize spills with calcium carbonate and dispose of waste via approved hazardous channels .

Q. What analytical techniques are most effective for characterizing this compound?

Prioritize multi-modal characterization:

  • NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm structural integrity and purity .
  • FT-IR : Identify Si-F (∼800 cm<sup>-1</sup>) and Si-Br (∼500 cm<sup>-1</sup>) stretching vibrations .
  • Mass Spectrometry : High-resolution MS to validate molecular weight .
  • Elemental Analysis : Quantify C, H, Br, and F content to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can the reactivity of the fluorinated group in this compound be leveraged in novel reaction pathways?

Advanced studies require mechanistic insights:

  • Computational Modeling : Use density functional theory (DFT) to predict reaction intermediates, as demonstrated by Wang et al. (2022) for fluorosilane-mediated coupling reactions .
  • Isotopic Labeling : Track fluorine migration using <sup>18</sup>F-labeled analogs in cross-coupling reactions .
  • Kinetic Profiling : Compare activation energies for fluorinated vs. non-fluorinated analogs to identify rate-limiting steps .

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound?

Resolve discrepancies through:

  • Systematic Reviews : Meta-analyze data from Belhomme et al. (2015) and Wang et al. (2022) to identify variables (e.g., solvent effects, catalyst loading) .
  • Controlled Replication : Reproduce key experiments under standardized conditions (e.g., fixed temperature/pH) .
  • Statistical Validation : Apply ANOVA or multivariate regression to isolate confounding factors .

Q. What experimental designs are suitable for studying this compound’s stability under varying environmental conditions?

Adopt a factorial design:

  • Stress Testing : Expose the compound to UV light, humidity, and elevated temperatures (40–80°C) to assess degradation .
  • Spectroscopic Monitoring : Use Raman spectroscopy to detect Si-F bond cleavage, as shown by Tsyrulnikova et al. (2022) .
  • Thermal Analysis : Perform DSC/TGA to quantify decomposition thresholds .

Q. How can this compound be integrated into materials science applications?

Focus on functionalization strategies:

  • Surface Modification : Graft onto silica nanoparticles for hydrophobic coatings, using protocols from Trang et al. (2022) .
  • Polymer Chemistry : Incorporate into silicone-based polymers via hydrosilylation, optimizing curing conditions with rheometry .
  • Collaborative Frameworks : Partner with computational chemists to predict interfacial interactions using molecular dynamics simulations .

Methodological Considerations

How to design a research question that explores this compound’s role in enantioselective synthesis?

Apply the FINER framework :

  • Feasible : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to test stereochemical outcomes.
  • Novel : Compare efficacy against established fluorinating agents (e.g., DAST).
  • Ethical : Ensure waste protocols align with green chemistry principles.

Q. What strategies mitigate risks when scaling up this compound-based reactions?

  • Process Optimization : Use microreactors for exothermic reactions to control heat dissipation .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like inline FT-IR .
  • Hazard Analysis : Conduct FMEA (Failure Modes and Effects Analysis) for byproduct management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.